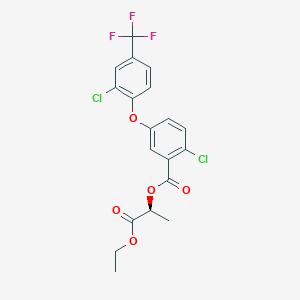

Ethoxyfen-ethyl

Overview

Description

Ethoxyfen-ethyl is a derivative of ethoxyfen . It is a diphenyl ether herbicide and is primarily used for the control of annual broad-leaved weeds and grasses . Its IUPAC name is (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate .

Molecular Structure Analysis

The molecular formula of this compound is C19H15Cl2F3O5 . Its structural formula and other details can be found in the data sheet .Scientific Research Applications

Herbicide Applications in Agriculture

Ethoxyfen-ethyl, a diphenylether herbicide, has been primarily developed for agricultural purposes. Its application as a post-applied herbicide is significant in controlling weeds in crops such as soybeans, peanuts, English peas, winter wheat, and winter barley. The substance has been found to exhibit high biological activity, especially against annual broadleaf weeds and to some extent, perennial weeds. The efficacy of this compound in weed control has been demonstrated through greenhouse pot experiments, showing rapid control effects and symptoms of injury on weed leaves. Notably, it has also been found to be safe for the succeeding crops, showing no residue in soil, thereby not harming crops such as maize and wheat that follow in the planting cycle. The addition of methylated vegetable oil to this compound has been shown to significantly enhance its weed control efficacy (Teng Chunhong, 2008).

Enantioseparation for Research

This compound has also found applications in research, particularly in the field of chromatography. A specific study involved the preparation of cellulose-tris (3,5-dimethylphenylcarbamate), which was then coated onto an amino-propylated mesopore spherical silica gel. This product was used as the chiral stationary phase in high-performance liquid chromatography for the enantioseparation of this compound. This study marked the first achievement of enantioseparation for this compound, highlighting its significance in research involving novel herbicides and their specific isomeric forms (Shicong Hou et al., 2002).

Mechanism of Action

Target of Action

Ethoxyfen-ethyl is a type of herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

The mode of action of this compound involves the inhibition of the PPO enzyme . This inhibition disrupts the normal function of cell membranes within the plant, leading to the death of the plant cells . The most common visual symptoms of this compound action are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protoporphyrinogen IX (Proto IX) pathway . Inhibition of the PPO enzyme by this compound leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This disruption of the Proto IX pathway and subsequent cell membrane damage results in the death of the plant cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes and the death of plant cells . This results in visible damage to the plant, including chlorosis and necrosis of the leaves .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, soil composition, temperature, and moisture levels can affect the absorption and effectiveness of the herbicide . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ethoxyfen-ethyl functions as a protoporphyrinogen oxidase (PPO) inhibitor . This enzyme is crucial in the biosynthesis of chlorophyll and heme, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light exposure . These reactive oxygen species cause lipid peroxidation and disrupt cell membranes, leading to cell death . This compound interacts with the PPO enzyme, binding to its active site and preventing the conversion of protoporphyrinogen IX to protoporphyrin IX .

Cellular Effects

This compound has significant effects on plant cells, particularly in the chloroplasts where PPO is located . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which, under light exposure, generates reactive oxygen species that cause oxidative damage to cellular membranes . This results in chlorosis (yellowing) and necrosis (browning) of the leaves . Additionally, this compound can cause stunting and stand loss in seedlings due to its impact on cell membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PPO enzyme . By binding to the active site of PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the former . This accumulation results in the generation of reactive oxygen species under light exposure, causing oxidative damage to cellular membranes and ultimately leading to cell death . The inhibition of PPO by this compound is a key factor in its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time as the compound degrades and its herbicidal activity diminishes . This compound is relatively stable under dark conditions but degrades rapidly under light exposure due to the generation of reactive oxygen species . Long-term studies have shown that this compound can cause persistent oxidative damage to plant cells, leading to prolonged chlorosis and necrosis .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the compound can cause toxic effects at high doses . At lower doses, this compound may not exhibit significant toxicity, but as the dosage increases, adverse effects such as liver and kidney damage have been observed . These studies highlight the importance of careful dosage management when using this compound in agricultural settings .

Metabolic Pathways

This compound is metabolized in plants primarily through oxidative degradation pathways . The compound is converted to various metabolites, including ethoxyfen and ethoxyfen acid, which are further degraded by plant enzymes . These metabolic pathways involve the action of cytochrome P450 enzymes and other oxidative enzymes that facilitate the breakdown of this compound .

Transport and Distribution

Within plant cells, this compound is transported and distributed primarily through the xylem . The compound is absorbed by the roots and translocated to the shoots and leaves, where it exerts its herbicidal effects . This compound can also bind to transport proteins that facilitate its movement within the plant . The distribution of this compound within the plant is crucial for its effectiveness as a herbicide .

Subcellular Localization

This compound is localized primarily in the chloroplasts of plant cells, where the PPO enzyme is located . The compound’s localization to the chloroplasts is essential for its inhibitory action on PPO and the subsequent generation of reactive oxygen species . This compound may also undergo post-translational modifications that enhance its targeting to the chloroplasts .

Properties

IUPAC Name |

[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZZPGJQJKMMDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058504 | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-42-5 | |

| Record name | Ethoxyfen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)